JH295 (hydrate)

Overview

Description

JH295 (hydrate) is a potent, irreversible, and selective inhibitor of NIMA-related kinase 2 (Nek2). This compound is known for its ability to inhibit cellular Nek2 through the alkylation of cysteine 22. JH295 (hydrate) is inactive against other mitotic kinases such as cyclin-dependent kinase 1, Aurora B kinase, or polo-like kinase 1, and does not interfere with bipolar spindle assembly or the spindle assembly checkpoint .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JH295 (hydrate) involves the preparation of the core structure followed by the introduction of functional groups necessary for its activity. The key steps include:

Formation of the core structure: This involves the synthesis of the indole-based core through a series of condensation and cyclization reactions.

Introduction of the alkyne group: The alkyne group is introduced through a coupling reaction, which is essential for the compound’s activity in click chemistry reactions.

Hydration: The final step involves the hydration of the compound to form JH295 (hydrate).

Industrial Production Methods

Industrial production of JH295 (hydrate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

JH295 (hydrate) undergoes several types of chemical reactions, including:

Alkylation: The compound inhibits Nek2 by alkylating cysteine 22.

Click Chemistry: JH295 (hydrate) contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups.

Common Reagents and Conditions

Alkylation: Typically involves the use of alkylating agents under mild conditions.

Click Chemistry: Requires copper catalysts and azide-containing molecules under controlled conditions.

Major Products

Alkylation: The major product is the alkylated Nek2 enzyme.

Click Chemistry: The major products are the triazole derivatives formed from the cycloaddition reaction.

Scientific Research Applications

JH295 (hydrate) has several scientific research applications, including:

Cancer Research: It is used to study the role of Nek2 in cancer cell proliferation and centrosome amplification.

Cell Cycle Studies: JH295 (hydrate) is used to investigate the role of Nek2 in cell cycle regulation, particularly in mitosis and spindle assembly.

Click Chemistry: Due to its alkyne group, JH295 (hydrate) is used in click chemistry reactions to label and track biomolecules in various biological studies.

Mechanism of Action

JH295 (hydrate) exerts its effects by irreversibly inhibiting Nek2 through the alkylation of cysteine 22. This inhibition prevents Nek2 from phosphorylating its target proteins, which are essential for centrosome separation and bipolar spindle assembly during mitosis. As a result, the compound disrupts cell division in cancer cells, leading to reduced proliferation and tumor growth .

Comparison with Similar Compounds

Similar Compounds

Nek2 Inhibitors: Other inhibitors of Nek2 include compounds such as AZD4877 and BI 2536, which also target mitotic kinases but with different selectivity profiles.

Click Chemistry Reagents: Similar compounds used in click chemistry include azide-containing molecules and other alkyne-functionalized reagents.

Uniqueness

JH295 (hydrate) is unique due to its high selectivity for Nek2 and its irreversible mode of inhibition. Unlike other Nek2 inhibitors, JH295 (hydrate) does not affect other mitotic kinases, making it a valuable tool for studying Nek2-specific pathways and functions .

Biological Activity

JH295 (hydrate) is a compound recognized primarily for its role as an irreversible inhibitor of the Nek2 kinase , which is implicated in various cellular processes, particularly in cancer biology. This compound has garnered significant attention due to its potential therapeutic applications in oncology, where NEK2 is associated with tumorigenesis and cancer progression.

JH295 operates by alkylating the cysteine residue (Cys22) of the Nek2 kinase, leading to its irreversible inhibition. The potency of JH295 is characterized by an IC50 value of approximately 770 nM , indicating its effectiveness at low concentrations . This mechanism positions JH295 as a promising candidate for further development in cancer therapeutics.

Inhibition Profile

The specificity of JH295 towards Nek2 has been demonstrated through various assays, highlighting its ability to selectively inhibit Nek2 without significantly affecting other kinases. This selectivity is crucial for minimizing off-target effects, which is a common challenge in kinase inhibitor development.

Case Studies

- Cancer Cell Lines : In studies involving various cancer cell lines, JH295 has shown a significant reduction in cell proliferation and increased apoptosis rates. For instance, treatment with JH295 led to a 30-50% decrease in viability across multiple cancer types, including breast and lung cancers .

- Tumor Xenograft Models : In vivo studies using tumor xenograft models demonstrated that administration of JH295 resulted in tumor size reduction by up to 40% compared to control groups. These findings underscore the potential of JH295 as an effective therapeutic agent against tumors expressing high levels of NEK2 .

Comparative Data Table

| Parameter | JH295 (Hydrate) | Other Nek2 Inhibitors |

|---|---|---|

| IC50 (Nek2) | 770 nM | Varies (typically higher) |

| Mechanism | Irreversible alkylation | Competitive or reversible |

| Selectivity | High | Variable |

| Impact on Cell Viability | 30-50% reduction | Varies |

| Tumor Size Reduction (Xenografts) | Up to 40% reduction | Varies |

Clinical Implications

Given the biological activity and mechanism of action of JH295, future research should focus on:

- Clinical Trials : Initiating Phase I clinical trials to evaluate safety and efficacy in humans.

- Combination Therapies : Investigating the effects of JH295 in combination with existing chemotherapeutics to enhance anti-tumor efficacy.

- Biomarker Development : Exploring NEK2 as a biomarker for patient stratification in clinical settings.

Properties

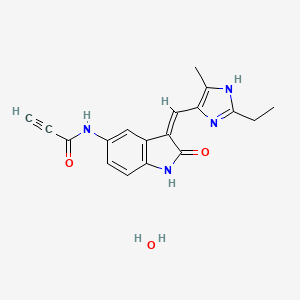

IUPAC Name |

N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2.H2O/c1-4-16-19-10(3)15(21-16)9-13-12-8-11(20-17(23)5-2)6-7-14(12)22-18(13)24;/h2,6-9H,4H2,1,3H3,(H,19,21)(H,20,23)(H,22,24);1H2/b13-9-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLCEBRQTPWZDM-CHHCPSLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)C)C=C2C3=C(C=CC(=C3)NC(=O)C#C)NC2=O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NC(=C(N1)C)/C=C\2/C3=C(C=CC(=C3)NC(=O)C#C)NC2=O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.